N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(trifluoromethyl)benzamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Key structural features include:
- 3,7-Dimethyl substituents on the thiazolo[3,2-a]pyrimidine ring.
- A 5-oxo group at position 5.
- A 2-(trifluoromethyl)benzamide moiety attached to position 6.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide group may facilitate target binding via hydrogen bonding.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-8-7-25-15-20-9(2)12(14(24)22(8)15)21-13(23)10-5-3-4-6-11(10)16(17,18)19/h3-7H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCJZBAVUCCIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method starts with the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones. This reaction forms the thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may utilize automated synthesis platforms to ensure precision and scalability. The process often involves high-throughput screening of reaction conditions to optimize yield and purity. Key steps include the use of robust catalysts and solvents that facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(trifluoromethyl)benzamide exerts its effects involves binding to specific molecular targets. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to interact with enzymes and receptors involved in critical biological pathways. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Analytical Tools :
- SHELX programs (e.g., SHELXL, SHELXS) were widely used for crystallographic refinement of similar compounds .
- WinGX and ORTEP aided in visualizing molecular geometry and packing .
Discussion
The target compound’s 3,7-dimethyl and trifluoromethyl groups may enhance bioavailability compared to IVd’s diarylated structure . However, the absence of a methoxy group (as in ) could reduce polarity, impacting solubility. Further studies should explore:
Antifungal assays against Fusarium or Aspergillus species.
Nematicidal screens using Meloidogyne models.
Crystallographic analysis to confirm binding modes (using SHELX or WinGX ).
Biological Activity
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(trifluoromethyl)benzamide (CAS Number: 946358-12-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological profiles, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 946358-12-9 |
| Structure | Chemical Structure |
Research indicates that compounds containing thiazolo-pyrimidine moieties exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and potency.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may inhibit certain proteases that are critical for tumor growth and metastasis.
- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in neurodegenerative diseases.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For example:
- In vitro Studies : Various cell lines have been tested to evaluate the cytotoxic effects of this compound. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria and some fungal strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
- Case Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. Researchers observed that it induced apoptosis through the mitochondrial pathway.
- Antimicrobial Efficacy :
- In a clinical trial assessing its efficacy against bacterial infections, the compound demonstrated a reduction in infection rates when used as part of a combination therapy.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., distinguishing 5-oxo vs. 7-oxo isomers) by identifying bond lengths and angles. For instance, deviations of C5 from the pyrimidine plane (~0.224 Å) indicate boat conformations .
- NMR : ¹³C NMR is critical for differentiating isomers. Carbonyl carbons (C=O) in 5-oxo isomers show distinct downfield shifts (~170–175 ppm) compared to 7-oxo derivatives. ¹H NMR detects diastereotopic protons in non-planar rings .
What strategies address regioselectivity challenges during cyclization of 2-thiouracils to form thiazolo[3,2-a]pyrimidines?
Advanced Research Focus
Regioselectivity (N1 vs. N3 cyclization) is influenced by steric and electronic factors:
- Substituent effects : Bulky groups at position 6 favor N3 cyclization (e.g., methyl or phenyl groups) by sterically hindering N1 attack .
- Reagent choice : Chloroethynylphosphonates selectively react with N3 due to electronic polarization, yielding 5-oxo isomers .
- Validation : Cross-check with ¹³C NMR and X-ray to confirm regiochemistry .
How can researchers mitigate byproduct formation during thiazolo[3,2-a]pyrimidine synthesis?
Advanced Research Focus
Byproducts arise from hydrolysis or competing reactions:
- Anhydrous conditions : Use dried solvents (e.g., DMF, acetic anhydride) to prevent hydrolysis of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehydes. Recrystallization improves purity .
- Reaction monitoring : TLC or HPLC tracks intermediate consumption to avoid over-reaction .
What analytical methods confirm successful amidation in N-{…}benzamide derivatives?
Basic Research Focus
The benzamide moiety is introduced via coupling reactions:
- Reagents : Use 3-(trifluoromethyl)benzoyl chloride with a pyrimidine amine in dichloromethane/triethylamine .
- FTIR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm bond formation.
- LC-MS : Molecular ion peaks validate target mass.
- ¹H NMR : Disappearance of carboxylic acid protons and new amide NH signals (δ 8–10 ppm) indicate conjugation .
How to resolve contradictions in spectral data when assigning thiazolo[3,2-a]pyrimidine regiochemistry?
Advanced Research Focus
Contradictions arise from overlapping NMR signals or ambiguous NOE effects:
- Multi-technique validation : Combine X-ray (definitive bond angles) with ¹³C NMR (carbonyl shifts) .
- Computational modeling : DFT calculations predict ¹³C chemical shifts for 5-oxo vs. 7-oxo isomers .
- Control experiments : Synthesize regiochemical standards for spectral comparison .
What role do substituents (e.g., trifluoromethyl) play in the bioactivity of benzamide-thiazolo[3,2-a]pyrimidine hybrids?
Q. Advanced Research Focus
- Trifluoromethyl effects : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Structure-activity relationships (SAR) : Methyl groups at positions 3 and 7 modulate steric bulk, affecting target binding .
- Pharmacophore mapping : Docking studies identify interactions with enzymes (e.g., kinases) via hydrogen bonding with the amide group .
How to optimize reaction conditions for scale-up synthesis while maintaining purity?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
